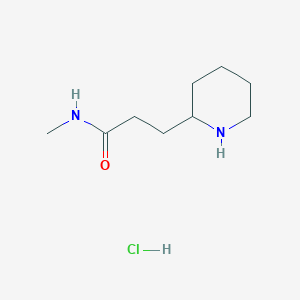

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride

Overview

Description

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.8 g/mol. MPHP is a relatively new drug that has gained popularity among drug users due to its stimulant effects. The purpose of

Scientific Research Applications

Structural Analysis and Theoretical Calculations

- Structural Characterization : The crystal structure of the hydrochloride of a fentanyl analogue was determined, showcasing the potential for analyzing similar compounds' structures and interactions within their crystalline forms. This research aids in understanding the molecular geometry and interactions that might contribute to the biological activity of such compounds (Jimeno et al., 2003).

Drug Design and Synthesis

- Analgesia Research : Derivatives of N-methyl-3-(piperidin-2-yl)propanamide have been explored for their analgesic properties, indicating their potential application in designing long-acting analgesics (Jimeno et al., 2003).

- Alzheimer's Disease : New heterocyclic derivatives have been synthesized to evaluate drug candidates for Alzheimer’s disease, showcasing the compound's role in creating potential treatments for neurodegenerative disorders (Rehman et al., 2018).

- Anticancer Research : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents, highlighting the compound's utility in cancer treatment research (Rehman et al., 2018).

Antimicrobial Activity

- Pathogen Inhibition : Derivatives were tested against pathogens of Lycopersicon esculentum (tomato plants), demonstrating significant antimicrobial activities. This suggests the compound's potential application in agricultural or medicinal antimicrobial research (Vinaya et al., 2009).

Mechanism of Action

Target of Action

Piperidine derivatives, a class of compounds to which n-methyl-3-(piperidin-2-yl)propanamide hydrochloride belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Analysis

Biochemical Properties

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels. Additionally, this compound interacts with G-protein coupled receptors, modulating signal transduction pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, resulting in prolonged acetylcholine activity. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In non-neuronal cells, this compound has been shown to modulate calcium ion channels, affecting cellular excitability and function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels in the synaptic cleft. Additionally, this compound can activate G-protein coupled receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but may degrade under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of acetylcholinesterase expression and alterations in receptor sensitivity .

properties

IUPAC Name |

N-methyl-3-piperidin-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-10-9(12)6-5-8-4-2-3-7-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXKHFPTEPHXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)

![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)

![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)

![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)

![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)

![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1435452.png)

![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)